Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate
Description
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate (CAS 84477-93-0) is a carbamate-protected amine derivative featuring a benzyloxycarbonyl (Cbz) group, a primary amine, and a naphthalen-2-yl substituent . The naphthalene moiety enhances lipophilicity and π-stacking interactions, which can influence binding affinity in biological systems.
Properties
IUPAC Name |
benzyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,13-14,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGSWXASIYSMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-amino-1-(naphthalen-2-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbamate group can produce primary amines .
Scientific Research Applications
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Aromatic Ring
Phenyl vs. Naphthalen-2-yl Derivatives
Replacing the naphthalen-2-yl group with a phenyl ring reduces steric bulk and aromatic surface area. For example:
- Benzyl (2-amino-1-phenylethyl)carbamate (CAS 1353000-05-1) shares 96% structural similarity with the target compound but lacks the extended conjugation of naphthalene .
- Benzyl (2-amino-2-phenylethyl)carbamate (CAS 1041261-05-5) introduces a secondary amine, altering stereoelectronic properties .
Impact on Physicochemical Properties
Variation in Protecting Groups
Benzyl (Cbz) vs. tert-Butyl (Boc) Protection
- tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate (CAS 1263051-60-0) replaces the benzyl group with a Boc moiety, offering orthogonal deprotection under acidic conditions . This analog is valuable in multi-step syntheses requiring sequential deprotection.
Phosphoryl and Heterocyclic Modifications
α-Aminophosphonate Derivatives
Compounds like (R)-Benzyl N-[1-(dimethoxyphosphoryl)alkyl]carbamate () introduce phosphoryl groups, which can mimic transition states in enzymatic reactions. Key differences include:
- Synthetic Yields : Phosphorylated analogs exhibit variable yields (53–98%) depending on steric hindrance .
- Biological Activity : Phosphonate groups enhance interactions with metalloenzymes, as seen in antimalarial and antimicrobial studies .
Heterocyclic Additions
Data Tables
Table 2: Structural Similarity and Modifications
Biological Activity
Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
This compound features a naphthalene ring, an amino group, and a carbamate moiety. This structure supports various interactions with biological targets, which are crucial for its activity.
The compound's mechanism of action involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to target sites.
- π-π Interactions : The naphthalene ring participates in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties. Investigations into its effects on cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis. Specific mechanisms include the modulation of signaling pathways associated with cell growth and survival.
Case Studies
- Antimicrobial Activity : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Anticancer Effects : In a study involving breast cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that the compound triggers apoptosis through caspase activation and mitochondrial dysfunction.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 60 | Inhibition of protein synthesis |
| Anticancer | Breast cancer cell line | 15 | Induction of apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
